cis,trans-Muconate

Biobased monomers Downstream processing Solubility-driven separation

cis,trans-Muconate (ctMA; (2Z,4E)-hexa-2,4-dienedioate) is one of three geometric isomers of muconic acid, a C6 unsaturated dicarboxylic acid platform molecule derived from renewable biomass via microbial fermentation of sugars and lignin aromatics. Unlike the symmetric cis,cis isomer (ccMA) that is the direct product of catechol 1,2-dioxygenase ring cleavage, ctMA possesses one cis and one trans double bond, conferring an asymmetric geometry (Cs point group) and a unique profile of physical properties, enzymatic reactivity, and polymer-building performance that distinguishes it from both ccMA and the all-trans isomer (ttMA).

Molecular Formula C6H4O4-2
Molecular Weight 140.09 g/mol
Cat. No. B1242550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis,trans-Muconate
Molecular FormulaC6H4O4-2
Molecular Weight140.09 g/mol
Structural Identifiers
SMILESC(=CC(=O)[O-])C=CC(=O)[O-]
InChIInChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/p-2/b3-1-,4-2+
InChIKeyTXXHDPDFNKHHGW-HSFFGMMNSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis,trans-Muconate: The Asymmetric Diene Platform for Biobased Polymer and Chemical Synthesis


cis,trans-Muconate (ctMA; (2Z,4E)-hexa-2,4-dienedioate) is one of three geometric isomers of muconic acid, a C6 unsaturated dicarboxylic acid platform molecule derived from renewable biomass via microbial fermentation of sugars and lignin aromatics [1]. Unlike the symmetric cis,cis isomer (ccMA) that is the direct product of catechol 1,2-dioxygenase ring cleavage, ctMA possesses one cis and one trans double bond, conferring an asymmetric geometry (Cs point group) and a unique profile of physical properties, enzymatic reactivity, and polymer-building performance that distinguishes it from both ccMA and the all-trans isomer (ttMA) [2].

Why cis,trans-Muconate Cannot Be Interchanged with cis,cis- or trans,trans- Muconate in Process Design


The three muconate isomers—ccMA, ctMA, and ttMA—are not interchangeable drop-in replacements despite sharing identical molecular formulae (C6H6O4). Their divergent geometry around the conjugated diene system dictates fundamentally different solubility limits (ctMA is 5× more soluble than ccMA under acidic conditions at room temperature [1]), enzyme recognition (muconate cycloisomerase acts on ctMA only very slowly whereas ccMA is the native substrate [2]), and macromolecular synthesis outcomes (ctMA yields polyester molecular weights up to 21,200 g mol⁻¹ vs. only 2,210–2,900 g mol⁻¹ for ccMA with the same CALB catalyst [3]). Furthermore, only ttMA is Diels–Alder-active for terephthalic acid synthesis, while ctMA occupies a distinct intermediate niche with easier processing and unique polymer architectures. Selecting the wrong isomer leads to failed polymerizations, insoluble intermediates, or enzymatic incompatibility.

Quantitative Differentiation Evidence for cis,trans-Muconate vs. Closest Analogs


Aqueous Solubility: cis,trans-Muconate is Five Times More Soluble than cis,cis-Muconate Under Acidic Conditions

Carraher et al. (2016) demonstrated that under the conditions originally described by Scelfo et al. for cis,cis-muconic acid solubility measurements, ccMA isomerizes to ctMA within minutes [1]. Critically, the cis,trans isomer exhibits fivefold higher solubility at room temperature under acidic conditions than the cis,cis isomer. This solubility differential is large enough to influence crystallization, liquid–liquid extraction, and overall process mass balance in industrial recovery workflows [1]. The differential is also acknowledged in patent literature (US20130030215A1) as enabling 'advantageous recovery and processing' [2].

Biobased monomers Downstream processing Solubility-driven separation

Enzymatic Polymerization: cis,trans-Muconate Yields ~7–10× Higher Polymer Molecular Weight than cis,cis-Muconate

Maniar et al. (2021) performed a direct head-to-head comparison of diester-modified muconate isomers in enzymatic polymerization catalyzed by Novozym®435 (immobilized Candida antarctica lipase B, CALB) [1]. Polyesters derived from cis,cis-(Z,Z)-muconate reached molecular weights of only 2,210–2,900 g mol⁻¹. In contrast, polymers synthesized from cis,trans-(Z,E)-muconate achieved molecular weights up to 21,200 g mol⁻¹—an approximately 7- to 10-fold increase. The authors also reported higher CALB selectivity toward the 'open' ctMA isomer compared to the 'closed-structure' ccMA isomer, with no stereo-conformational changes detected in the resulting polymers by ¹H NMR [1].

Unsaturated polyesters Enzymatic polymerization Renewable polymers

Biocatalyst Selectivity: Novozym®435 CALB Preferentially Processes cis,trans-Muconate Over cis,cis-Muconate

In the same study by Maniar et al. (2021), the biobased catalyst Novozym®435 demonstrated higher selectivity towards the open cis,trans-muconate compared to the more closed-structure cis,cis-muconate during enzymatic polyester synthesis [1]. This selectivity is attributed to the steric accessibility of the Z,E-configured diene, which permits more favorable accommodation within the CALB active site. The consequence is not only higher conversion efficiency but also higher molecular weight products as detailed above, making ctMA the kinetically and thermodynamically preferred substrate for CALB-catalyzed polyesterifications among muconate isomers.

Lipase catalysis Green chemistry Unsaturated polyester synthesis

Enzyme Substrate Discrimination: Muconate Cycloisomerase Processes cis,trans-Muconate Only Very Slowly Relative to cis,cis-Muconate

Muconate cycloisomerase (EC 5.5.1.1), the key enzyme of the bacterial β-ketoadipate pathway, natively converts cis,cis-muconate to (+)-muconolactone. According to the BRENDA enzyme database and IUBMB enzyme nomenclature, this enzyme acts on cis,trans-muconate 'very slowly' in the reverse reaction [1]. While precise kcat or Km values for ctMA are not compiled in the primary BRENDA entry, the qualitative descriptor 'very slowly' is used in contrast to the enzyme's robust activity on its native substrate ccMA and on 3-methyl-cis,cis-muconate. Some variant enzymes reportedly show no detectable activity toward ctMA [1]. This substrate discrimination means that ctMA resists cycloisomerization under conditions where ccMA would be rapidly converted to muconolactone, providing ctMA with greater chemical stability in aqueous biological or biomimetic environments.

Beta-ketoadipate pathway Microbial metabolism Enzyme specificity

Melting Point Differentiation: cis,trans-Muconate (190–191 °C) is Thermodynamically Intermediate Between cis,cis and trans,trans Isomers

The three muconic acid isomers exhibit distinct melting points that reflect their molecular symmetry and crystal packing efficiency: cis,cis-muconic acid melts at 194–195 °C (prisms from ethanol), cis,trans-muconic acid at 190–191 °C (needles from hot water), and trans,trans-muconic acid at 301 °C (prisms from water) [1]. The intermediate melting point of ctMA, combined with its distinct needle crystal habit, provides a straightforward quality control identifier for isomer identity and purity. The lower melting point of ctMA relative to ccMA (ΔT ≈ 4–5 °C) is consistent with the reduced symmetry (Cs vs. C2h) and less efficient crystal packing [1][2].

Thermal properties Crystallization Isomer identification

Spectroscopic Fingerprint: cis,trans-Muconate Possesses Unique Cs Symmetry Distinguished from the C2h Symmetry of ccMA and ttMA

Sohar and Varsanyi (1968/1986) conducted a comprehensive IR spectroscopic study of sodium muconate isomers and their corresponding acids and methyl esters [1]. The study established that cis,cis- and trans,trans-muconates belong to the C2h point group, while cis,trans-muconate belongs to the Cs point group. This symmetry difference manifests in distinct IR band frequencies, intensities, and selection rules that enable unambiguous spectroscopic identification of ctMA in mixtures. The authors attributed the observed frequency shifts and intensity variations between analogous spectral bands to differences in steric arrangements of the isomers [1]. These spectroscopic distinctions provide a foundation for in-line process analytical technology (PAT) to monitor isomerization reactions and ensure product purity.

Vibrational spectroscopy Isomer identification Quality assurance

Procurement-Relevant Application Scenarios for cis,trans-Muconate


Biobased Unsaturated Polyester Synthesis via Enzymatic Catalysis

For research groups and industrial developers synthesizing wholly biobased unsaturated polyesters using CALB (Novozym®435), cis,trans-muconate is the strongly preferred isomer. As demonstrated by Maniar et al. (2021), ctMA yields polyester molecular weights up to 21,200 g mol⁻¹—an approximately 7–10× improvement over ccMA (2,210–2,900 g mol⁻¹)—due to higher CALB selectivity toward the sterically open Z,E-configuration [1]. Procurement of high-purity ctMA (verified by IR spectroscopy at Cs symmetry [2]) directly enables the synthesis of film-forming, engineering-grade unsaturated polyesters without additional chain-extension chemistry.

Downstream Processing of Fermentation-Derived Muconate for Hydrogenation to Adipic Acid

In integrated biorefinery processes where microbial fermentation produces ccMA followed by chemical hydrogenation to adipic acid, intentional isomerization to ctMA can substantially improve process economics. The fivefold higher aqueous solubility of ctMA under acidic conditions at room temperature compared to ccMA [3] enables higher-concentration feedstock solutions, reducing solvent load and energy input for the hydrogenation step. Patent literature explicitly identifies the superior solubility of the cis,trans isomer as enabling 'advantageous recovery and processing' [4], making ctMA the preferred intermediate for continuous-flow adipic acid production.

Isomer-Specific Analytical Standard for Muconate Pathway Metabolomics

Because ccMA, ctMA, and ttMA exhibit similar chromatographic retention times (e.g., ccMA at 10.0 min and ctMA at 16.1 min under certain LC/MS conditions [5]) and can interconvert under ambient conditions within minutes [3], authentic ctMA reference standards are essential for accurate quantification in metabolomics studies of aromatic catabolic pathways. The distinct melting point (190–191 °C, needles from hot water [6]) and unique Cs symmetry IR fingerprint [2] provide orthogonal identity confirmation, supporting rigorous analytical method validation for environmental monitoring, benzene exposure biomarker studies, and metabolic engineering research.

Biocatalytic Cascade Design with Isomer-Specific Enzyme Substrate Engineering

For synthetic biology and metabolic engineering applications involving the β-ketoadipate pathway, ctMA's resistance to muconate cycloisomerase (EC 5.5.1.1)—which acts on ctMA 'very slowly' or not at all compared to ccMA [7]—makes it a strategic intermediate for pathway branching. Researchers designing cascades that require muconate to persist in the medium for subsequent chemical conversion should select ctMA to avoid undesired cycloisomerization to muconolactone, thereby decoupling biological production from chemical derivatization steps.

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